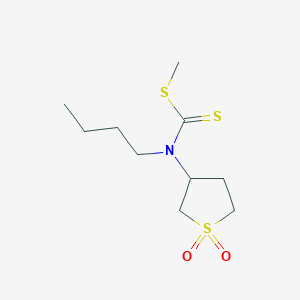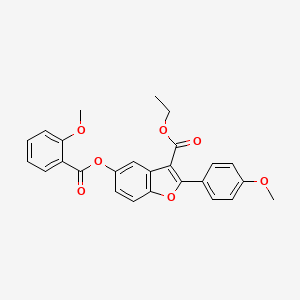
methyl N-butyl-N-(1,1-dioxothiolan-3-yl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl butyl(1,1-dioxidotetrahydrothien-3-yl)dithiocarbamate is a chemical compound with the molecular formula C10H19NO2S3 and a molecular weight of 281.5 g/mol . This compound is part of the dithiocarbamate family, which is known for its diverse applications in various fields, including agriculture, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl butyl(1,1-dioxidotetrahydrothien-3-yl)dithiocarbamate typically involves the reaction of a dithiocarbamate precursor with a suitable electrophile. One common method involves the use of sodium N-ethyl-N-phenyldithiocarbamate (NaL) as a starting material . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl butyl(1,1-dioxidotetrahydrothien-3-yl)dithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Aplicaciones Científicas De Investigación
Methyl butyl(1,1-dioxidotetrahydrothien-3-yl)dithiocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of metal complexes.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl butyl(1,1-dioxidotetrahydrothien-3-yl)dithiocarbamate involves its interaction with various molecular targets. The dithiocarbamate group can chelate metal ions, which is crucial for its biological activity. This chelation can disrupt metal-dependent enzymes and pathways, leading to antimicrobial and antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other dithiocarbamates such as sodium N-ethyl-N-phenyldithiocarbamate and zinc diethyldithiocarbamate .
Uniqueness
Methyl butyl(1,1-dioxidotetrahydrothien-3-yl)dithiocarbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial and antioxidant activities make it a valuable compound for various applications .
Propiedades
Número CAS |
321580-87-4 |
|---|---|
Fórmula molecular |
C10H19NO2S3 |
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
methyl N-butyl-N-(1,1-dioxothiolan-3-yl)carbamodithioate |
InChI |
InChI=1S/C10H19NO2S3/c1-3-4-6-11(10(14)15-2)9-5-7-16(12,13)8-9/h9H,3-8H2,1-2H3 |
Clave InChI |
KOILCBJGVGUPAC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1CCS(=O)(=O)C1)C(=S)SC |
Solubilidad |
36.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-2-(3,5-dibromo-4-methoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B11609779.png)

![3-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide](/img/structure/B11609791.png)
![Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl-](/img/structure/B11609796.png)
![2-Ethyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11609827.png)
![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol](/img/structure/B11609833.png)
![3-[1-(3,5-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11609834.png)

![(5E)-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11609848.png)
![2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11609856.png)
![3-methyl-4-(5-{(Z)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11609861.png)
![ethyl (5E)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11609868.png)
![methyl 4-[10-(cyclopropylcarbonyl)-1-hydroxy-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11609869.png)
![(1E)-1-[(4-ethoxyphenyl)imino]-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11609876.png)
